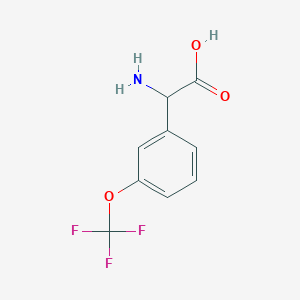

3-(Trifluoromethoxy)-DL-phenylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRHISPHWIGFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380474 | |

| Record name | 3-(Trifluoromethoxy)-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-23-2 | |

| Record name | α-Amino-3-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethoxy)-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethoxy)-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)-DL-phenylglycine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group (-OCF₃) onto the phenylglycine scaffold imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, intended to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is a white to off-white solid. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid and basicity of the amino group.

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid | --INVALID-LINK-- |

| Synonyms | This compound, Benzeneacetic acid, α-amino-3-(trifluoromethoxy)- | --INVALID-LINK-- |

| CAS Number | 261952-23-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₈F₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 235.16 g/mol | --INVALID-LINK-- |

| Boiling Point | 288 °C (Predicted) | --INVALID-LINK-- |

| Melting Point | Data not available for the 3-isomer. The 4-isomer has a melting point of approximately 292 °C (sublimes). | |

| Solubility | Expected to be soluble in methanol and aqueous acidic or basic solutions. |

Experimental Protocols

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes. This protocol outlines a plausible two-step synthesis of this compound starting from 3-(trifluoromethoxy)benzaldehyde.

Step 1: Synthesis of 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared.

-

To this solution, add 3-(trifluoromethoxy)benzaldehyde (1.0 equivalent) and sodium cyanide (1.2 equivalents) sequentially.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

The crude 2-amino-2-[3-(trifluoromethoxy)phenyl]acetonitrile is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is heated to reflux for 4-6 hours. The hydrolysis of the nitrile to a carboxylic acid is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base such as ammonium hydroxide.

-

The precipitated solid is collected by filtration, washed with cold water and then a small amount of a water-miscible organic solvent like ethanol or acetone, and dried under vacuum to afford this compound.

Purification by Crystallization

Further purification can be achieved by recrystallization. A suitable solvent system would be a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.

-

Dissolve the crude this compound in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization (Expected)

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, and the protons of the amino and carboxylic acid groups. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The α-proton, adjacent to the amino and carboxylic acid groups, would be expected to appear as a singlet or a narrowly split multiplet. The chemical shifts of the NH₂ and COOH protons will be broad and their positions will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the α-carbon, the carboxylic carbon, and the carbon of the trifluoromethoxy group. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the region of 120-150 ppm, with the carbon attached to the trifluoromethoxy group showing a characteristic coupling to the fluorine atoms. The carboxylic carbon will be in the range of 170-180 ppm.

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for this molecule and is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal will be in the characteristic region for trifluoromethoxy groups attached to an aromatic ring.

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. These include:

-

Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹)

-

N-H stretching vibrations from the amino group (around 3200-3400 cm⁻¹)

-

C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)

-

C-F stretching vibrations of the trifluoromethoxy group (strong absorptions in the 1000-1300 cm⁻¹ region).

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the amino group, and potentially cleavage of the trifluoromethoxy group.

Biological Activity and Signaling Pathways (Hypothetical)

While specific biological activities of this compound have not been extensively reported, phenylglycine derivatives are known to interact with glutamate receptors, which are crucial for excitatory neurotransmission in the central nervous system.[1][2][3] In particular, the NMDA (N-methyl-D-aspartate) receptor, a subtype of glutamate receptor, is a key player in synaptic plasticity, learning, and memory.[4][5] Phenylglycine analogs have been investigated as modulators of NMDA receptor activity.[6]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenylglycine derivative acting on the NMDA receptor. This is a plausible area of investigation for this compound given its structural similarity to known glutamate receptor modulators.

Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Conclusion

This compound represents a valuable building block for the development of novel therapeutics. Its unique electronic properties, conferred by the trifluoromethoxy group, make it an attractive candidate for modulating the activity of biological targets such as glutamate receptors. This guide provides a foundational understanding of its chemical properties and a plausible route for its synthesis and characterization. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-23-2) - A Compound Awaiting Exploration

Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding the synthesis, experimental protocols, and biological activity of 3-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-23-2) is not publicly available at this time. This suggests that the compound is likely a niche building block or a relatively new chemical entity that has not yet been extensively studied or published upon.

This guide summarizes the limited available data and provides a general context for this class of compounds, aiming to offer a foundational understanding for researchers and drug development professionals interested in its potential.

Physicochemical Properties

The primary available information for this compound comes from commercial chemical suppliers. These data points provide a basic physicochemical profile of the molecule.

| Property | Value | Source |

| CAS Number | 261952-23-2 | N/A |

| Molecular Formula | C₉H₈F₃NO₃ | N/A |

| Molecular Weight | 235.16 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

General Synthesis and Experimental Considerations

While a specific, detailed experimental protocol for the synthesis of this compound has not been found, the synthesis of structurally related phenylglycine derivatives is well-documented. A common synthetic route is the Strecker synthesis . This versatile method involves the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid.

Hypothetical Synthetic Workflow

A plausible synthetic approach for this compound via a Strecker-type synthesis is outlined below. It is crucial to note that this is a generalized and hypothetical workflow and has not been experimentally validated for this specific compound.

Caption: Hypothetical Strecker synthesis pathway for this compound.

General Experimental Considerations:

-

Reaction Conditions: Strecker syntheses are typically carried out in aqueous or alcoholic solutions. Temperature and reaction time would need to be optimized.

-

Purification: Purification of the final product would likely involve techniques such as crystallization, ion-exchange chromatography, or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

-

Analytical Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition.

-

Potential Biological Significance and Applications

The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry. Its incorporation into a molecule can profoundly influence its physicochemical and biological properties:

-

Increased Lipophilicity: The -OCF₃ group can enhance a molecule's ability to cross cell membranes.

-

Metabolic Stability: It can block sites of metabolism, thereby increasing the in vivo half-life of a drug.

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of the -OCF₃ group can affect the pKa of nearby functional groups, influencing drug-receptor interactions.

Phenylglycine and its derivatives are important chiral building blocks in the synthesis of a variety of pharmaceuticals, including semi-synthetic penicillins and cephalosporins.

Given these characteristics, this compound could potentially be utilized as a building block in the development of novel therapeutics. The trifluoromethoxy substituent could be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Signaling Pathways and Mechanism of Action: An Uncharted Territory

Currently, there is no published research detailing the interaction of this compound with any biological targets or its involvement in any signaling pathways. Any discussion on its mechanism of action would be purely speculative.

To elucidate its biological role, a logical experimental workflow would involve a series of in vitro and in vivo studies.

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a chemical entity with potential for application in drug discovery, primarily owing to the presence of the trifluoromethoxy group and the phenylglycine scaffold. However, the current lack of publicly available data underscores the need for foundational research.

Future investigations should focus on:

-

Development and publication of a robust and scalable synthetic protocol.

-

Comprehensive physicochemical characterization.

-

In vitro screening against a diverse range of biological targets to identify potential bioactivity.

-

Computational studies to predict potential binding interactions and ADMET properties.

The elucidation of this compound's properties would be a valuable contribution to the field of medicinal chemistry and could pave the way for its use in the development of next-generation therapeutics. Researchers and organizations with an interest in novel fluorinated building blocks are encouraged to undertake these exploratory studies.

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine, a fluorinated non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. The trifluoromethoxy group imparts unique properties, making this compound a valuable building block in drug discovery.[1] This document details two primary synthetic pathways: the Strecker synthesis and the Bucherer-Bergs reaction, both commencing from the readily available starting material, 3-(trifluoromethoxy)benzaldehyde. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

Non-proteinogenic amino acids are crucial components in the development of novel pharmaceuticals, offering metabolic stability and unique conformational constraints to peptide-based drugs. This compound is one such amino acid, incorporating a trifluoromethoxy moiety that can enhance lipophilicity and binding affinity of parent molecules. Its synthesis is therefore of significant interest to medicinal chemists and drug development professionals. This guide outlines the two most common and effective methods for the preparation of this compound.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two well-established methods in amino acid chemistry: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways utilize 3-(trifluoromethoxy)benzaldehyde as the key starting material.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[2][3]

Reaction Scheme:

-

Formation of α-aminonitrile: 3-(Trifluoromethoxy)benzaldehyde is reacted with ammonia and a cyanide source (e.g., sodium cyanide) to form 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides a route to hydantoin derivatives from aldehydes or ketones, which can then be hydrolyzed to the desired amino acid.[4][5][6]

Reaction Scheme:

-

Hydantoin Formation: 3-(Trifluoromethoxy)benzaldehyde is treated with ammonium carbonate and a cyanide source (e.g., potassium cyanide) to produce 5-(3-(trifluoromethoxy)phenyl)hydantoin.[4][5]

-

Hydrolysis: The hydantoin intermediate is subsequently hydrolyzed, typically under basic conditions, to afford this compound.[7][8][9]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Strecker and Bucherer-Bergs pathways.

Strecker Synthesis Protocol

Step 1: Synthesis of 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile

-

Materials:

-

3-(Trifluoromethoxy)benzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

3-(Trifluoromethoxy)benzaldehyde (1.0 equivalent) is dissolved in methanol and added to the ammonium chloride solution.

-

A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the reaction mixture at 0-5 °C with constant stirring.

-

The reaction is allowed to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with diethyl ether.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

-

Step 2: Hydrolysis of 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile

-

Materials:

-

Crude 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

The crude α-aminonitrile is suspended in concentrated hydrochloric acid.

-

The mixture is heated to reflux for 4-6 hours.

-

The reaction is cooled to room temperature, and any solid impurities are removed by filtration.

-

The pH of the filtrate is adjusted to the isoelectric point (around pH 6) with a sodium hydroxide solution to precipitate the amino acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Bucherer-Bergs Reaction Protocol

Step 1: Synthesis of 5-(3-(trifluoromethoxy)phenyl)hydantoin

-

Materials:

-

3-(Trifluoromethoxy)benzaldehyde

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Potassium cyanide (KCN)

-

Ethanol (EtOH)

-

Water (H₂O)

-

-

Procedure:

-

In a pressure vessel, a mixture of 3-(trifluoromethoxy)benzaldehyde (1.0 equivalent), ammonium carbonate (3.0 equivalents), and potassium cyanide (1.2 equivalents) is prepared in a mixture of ethanol and water (1:1 v/v).

-

The vessel is sealed and heated to 80-100 °C for 6-12 hours with stirring.

-

The reaction mixture is then cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with water and ethanol, and dried to give the crude 5-(3-(trifluoromethoxy)phenyl)hydantoin.

-

Step 2: Hydrolysis of 5-(3-(trifluoromethoxy)phenyl)hydantoin

-

Materials:

-

Crude 5-(3-(trifluoromethoxy)phenyl)hydantoin

-

Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

The crude hydantoin is suspended in a sodium hydroxide solution (e.g., 2 M).

-

The mixture is heated to reflux for 12-24 hours.

-

After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to the isoelectric point (around pH 6).

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products for the Strecker Synthesis

| Step | Reactant | Molar Ratio | Product | Theoretical Yield |

| 1 | 3-(Trifluoromethoxy)benzaldehyde | 1.0 | 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile | - |

| Ammonium chloride | 1.1 | |||

| Sodium cyanide | 1.1 | |||

| 2 | 2-amino-2-(3-(trifluoromethoxy)phenyl)acetonitrile | 1.0 | This compound | High |

| Hydrochloric acid | Excess |

Table 2: Reactants and Products for the Bucherer-Bergs Reaction

| Step | Reactant | Molar Ratio | Product | Theoretical Yield |

| 1 | 3-(Trifluoromethoxy)benzaldehyde | 1.0 | 5-(3-(trifluoromethoxy)phenyl)hydantoin | - |

| Ammonium carbonate | 3.0 | |||

| Potassium cyanide | 1.2 | |||

| 2 | 5-(3-(trifluoromethoxy)phenyl)hydantoin | 1.0 | This compound | High |

| Sodium hydroxide | Excess |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 261952-23-2 | [10] |

| Molecular Formula | C₉H₈F₃NO₃ | [10] |

| Molecular Weight | 235.16 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not available |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Strecker synthesis pathway for this compound.

Caption: Bucherer-Bergs reaction pathway for this compound.

Conclusion

This technical guide has detailed two robust and widely applicable synthetic routes for the preparation of this compound. Both the Strecker synthesis and the Bucherer-Bergs reaction offer viable pathways starting from 3-(trifluoromethoxy)benzaldehyde. The choice of method may depend on laboratory-specific considerations, such as available reagents and equipment. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel amino acids for drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- 1. 3-(三氟甲基)-DL-苯基甘氨酸 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pschemicals.com [pschemicals.com]

A Deep Dive into the Physicochemical Landscape of Trifluoromethoxylated Amino Acids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool for modulating molecular properties. Among the various fluorinated motifs, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic and lipophilic characteristics. This technical guide provides an in-depth exploration of the core physicochemical properties of trifluoromethoxylated amino acids, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the rational design of novel therapeutics.

The introduction of the trifluoromethoxy group can profoundly influence the pKa, lipophilicity (logP), and metabolic stability of amino acids, thereby impacting their pharmacokinetic and pharmacodynamic profiles. Understanding these effects is paramount for harnessing the full potential of this unique functional group in drug discovery.

Core Physicochemical Properties: A Quantitative Overview

The following tables summarize the available quantitative data for key physicochemical properties of select trifluoromethoxylated amino acids. These values provide a critical foundation for computational modeling and predictive analysis in drug design.

| Amino Acid Derivative | pKa (Carboxyl) | pKa (Amino) | logP / logD | Reference |

| 2-Amino-4-(trifluoromethoxy)butanoic acid | 2.22 | 9.43 | 1.1 (logD at pH 7.4) | [1] |

| 2-(Trifluoromethoxy)-L-phenylalanine | 2.14 (Predicted) | Not Available | Not Available | |

| 4-(Trifluoromethyl)-D-phenylalanine | Not Available | Not Available | -0.6 (Predicted) | [2] |

| 6-(Trifluoromethyl)-DL-tryptophan | Not Available | Not Available | -0.2 (Predicted) | [3] |

Note: Experimental data for a wide range of trifluoromethoxylated amino acids remains limited in publicly available literature. The table includes predicted values where experimental data is unavailable to provide a broader perspective.

Experimental Protocols: A Methodological Toolkit

Reproducible and reliable experimental data is the cornerstone of robust scientific research. This section details the methodologies for determining the key physicochemical parameters discussed in this guide.

Determination of pKa by Acid-Base Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of an amino acid at a given pH. A common and effective method for its determination is through acid-base titration.

Workflow for pKa Determination:

References

- 1. Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-6 trifluoromethyl tryptophan | C12H11F3N2O2 | CID 19349521 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety. Its distinct electronic and physicochemical characteristics offer medicinal chemists a valuable tool to overcome common drug development hurdles, including metabolic instability and poor membrane permeability. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, detailing its synthesis, physicochemical properties, and impact on metabolic stability, supported by experimental protocols and data-driven insights.

Physicochemical Properties: A Quantitative Comparison

The trifluoromethoxy group's influence on a molecule's properties stems from the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing effect and significantly impacts lipophilicity.[1][2] This combination of properties allows for the fine-tuning of a drug candidate's characteristics to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

For instance, the trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[3] The lipophilicity of a compound, often quantified by the logarithm of the partition coefficient (logP) or the Hansch parameter (π), is a critical determinant of its ability to cross biological membranes. The trifluoromethoxy group generally increases lipophilicity more significantly than a trifluoromethyl (-CF₃) group, providing a powerful lever for optimizing drug candidates.[2]

Below is a table summarizing key physicochemical parameters for the trifluoromethoxy group in comparison to other common substituents. This data facilitates a clear understanding of the unique space the -OCF₃ group occupies in chemical property space.

| Substituent | Hansch π Parameter | van der Waals Radius (Å) | Electronegativity (Pauling Scale) |

| -OCF₃ | +1.04 [3] | ~2.7 | 3.6 (estimated for the group) |

| -CF₃ | +0.88[3] | 2.44 | 3.4 (estimated for the group) |

| -Cl | +0.71 | 1.75 | 3.16 |

| -CH₃ | +0.56 | 2.00 | 2.55 |

| -OCH₃ | -0.02 | ~2.5 | 3.44 (for Oxygen) |

| -F | +0.14 | 1.47 | 3.98 |

| -H | 0.00 | 1.20 | 2.20 |

Enhancing Metabolic Stability

A primary application of the trifluoromethoxy group in drug design is to enhance metabolic stability.[2] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[3]

When a drug molecule is metabolized, it is often through the oxidation of a specific, metabolically labile site. By strategically replacing a susceptible group, such as a methoxy (-OCH₃) group, with a trifluoromethoxy group, medicinal chemists can block this metabolic pathway. The -OCH₃ group is prone to oxidative O-demethylation, a common metabolic transformation. The electron-withdrawing nature of the three fluorine atoms in the -OCF₃ group decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[3] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Experimental Protocol: In Vitro Microsomal Stability Assay

To assess the metabolic stability of a compound, an in vitro microsomal stability assay is commonly employed. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[4][5][6]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound and positive control compounds (e.g., testosterone, verapamil)

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Stopping solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the compounds by diluting the stock solutions in the incubation buffer.

-

Prepare the liver microsome suspension in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the liver microsome suspension to the wells of a 96-well plate.

-

Add the working solution of the test compound or positive control to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing:

-

After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).

-

Experimental Workflow: Microsomal Stability Assay

The following diagram illustrates the workflow for a typical in vitro microsomal stability assay.

Synthesis of Trifluoromethoxy-Containing Compounds

The synthesis of trifluoromethoxy-containing compounds has historically been challenging due to the instability of the trifluoromethoxide anion. However, recent advances have led to the development of more practical and general methodologies.

One common approach for the synthesis of aryl trifluoromethyl ethers is the O-trifluoromethylation of phenols . This can be achieved through a two-step process involving the formation of a fluoroformate intermediate followed by fluorination.[7]

Experimental Protocol: Two-Step Synthesis of Aryl Trifluoromethyl Ethers from Phenols

Step 1: Formation of Aryl Fluoroformate

A solution of the desired phenol in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. To this solution, a fluorinating agent such as carbonyl fluoride (COF₂) is carefully introduced. The reaction is typically stirred at low temperature for a specified period. After the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the crude aryl fluoroformate.

Step 2: Fluorination to Aryl Trifluoromethyl Ether

The crude aryl fluoroformate is then subjected to fluorination using a reagent like sulfur tetrafluoride (SF₄) in the presence of a catalyst, often in a pressure vessel. The reaction mixture is heated to a specific temperature (e.g., 100-175°C) for several hours. After cooling, the reaction is carefully quenched, and the desired aryl trifluoromethyl ether is isolated and purified using standard techniques such as distillation or chromatography.[7]

More recent methods for the synthesis of trifluoromethoxyarenes involve the use of electrophilic trifluoromethylating reagents, such as Togni reagents, which can directly trifluoromethylate hydroxyl groups under milder conditions.[8]

Signaling Pathway Inhibition: The Case of Sorafenib

The trifluoromethoxy group is present in several FDA-approved drugs, including the multi-kinase inhibitor Sorafenib (Nexavar®). Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2][9] Its mechanism of action involves the inhibition of the Raf/MEK/ERK signaling pathway , which is a critical pathway for cell proliferation and survival.[9][10][11] The trifluoromethylphenyl moiety in sorafenib is crucial for its binding affinity to the target kinases.

The Raf/MEK/ERK pathway is a cascade of protein kinases that transduces signals from cell surface receptors to the nucleus, leading to the regulation of gene expression involved in cell growth, differentiation, and survival.[12][13] In many cancers, this pathway is constitutively active due to mutations in key components like Ras or Raf, leading to uncontrolled cell proliferation.[11] Sorafenib inhibits both wild-type and mutant forms of Raf kinases, thereby blocking the downstream signaling cascade.[2]

The following diagram illustrates the Raf/MEK/ERK signaling pathway and the point of inhibition by Sorafenib.

Conclusion

The trifluoromethoxy group stands out as a privileged substituent in medicinal chemistry, offering a unique combination of properties that can be leveraged to address key challenges in drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity, and influence electronic properties makes it a valuable tool for optimizing the ADME and pharmacodynamic profiles of drug candidates. As synthetic methodologies for the introduction of the -OCF₃ group continue to improve, its application in the design of novel therapeutics is expected to expand further, solidifying its role as a critical component in the medicinal chemist's toolbox.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Discovery and Application of Novel Fluorinated Non-Natural Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into non-natural amino acids has emerged as a transformative approach in peptide and protein engineering and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to the biological and pharmacological profiles of peptides and proteins. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these powerful chemical entities.

Synthetic Strategies for Novel Fluorinated Amino Acids

The synthesis of fluorinated non-natural amino acids has evolved significantly, with two primary strategies dominating the field: the use of fluorinated building blocks and the direct fluorination or fluoroalkylation of amino acid precursors.[1][2]

Fluorinated Building Block Approach

This strategy involves the synthesis of chiral fluorinated synthons which are then elaborated into the desired amino acid scaffold. A prominent example is the asymmetric synthesis of various fluorinated amino acids using a chiral Ni(II) complex of a Schiff base of glycine. This method allows for the stereoselective alkylation of the glycine anion equivalent with a range of fluorinated alkyl halides, yielding enantiomerically pure fluorinated amino acids on a gram scale.[3][4][5]

Another key building block approach is the synthesis of fluorinated prolines, often starting from readily available hydroxyproline.[6][7] The hydroxyl group can be displaced with fluoride, often with inversion of stereochemistry, to yield fluorinated proline derivatives.[7]

Direct Fluorination and Fluoroalkylation

Direct fluorination methods introduce fluorine or a fluoroalkyl group at a late stage of the synthesis. This can be achieved using electrophilic fluorinating reagents like Selectfluor or nucleophilic sources such as diethylaminosulfur trifluoride (DAST).[8] For instance, trifluoromethylated amino acids can be synthesized via photoredox-mediated radical trifluoromethylation of dehydroalanines or through nucleophilic trifluoromethylation of imines.[6][9]

Quantitative Data on Novel Fluorinated Amino Acids

The introduction of fluorine can significantly impact the properties of amino acids and the peptides into which they are incorporated. The following tables summarize key quantitative data for several novel fluorinated non-natural amino acids.

| Amino Acid | Structure | Synthetic Method | Yield (%) | Reference(s) |

| (2S,4R)-4-Fluoroproline |  | From (2S,4R)-4-Hydroxyproline via triflate displacement with TBAF | 16 (overall) | [7] |

| Fmoc-(2,3,5,6)-tetrafluoro-4-trifluoromethylphenylalanine | ![Fmoc-[2.3.5.6F]TfMePhe](https://www.example.com/placeholder.png) | Asymmetric synthesis via chiral Ni(II) complex | 67 | [10] |

| Fmoc-bis(trifluoromethyl)phenylalanine |  | Asymmetric synthesis via chiral Ni(II) complex | Quantitative | [10] |

| α-Aryl-α-SCF₃-β²,²-amino acids |  | Enantioselective, ammonium salt-catalysed α-trifluoromethylthiolation | 90 | [8] |

| Trifluoromethylated β-amino alcohols |  | Reduction of trifluoromethylated β-hydroxy-benzyl-O-oximes | 82-88 | [6] |

Table 1: Synthetic Yields of Selected Novel Fluorinated Non-Natural Amino Acids. This table highlights the efficiency of various synthetic routes towards these valuable building blocks.

| Peptide/Compound | Modification | Target | Assay | IC₅₀/Kᵢ | Fold Change vs. Non-fluorinated | Reference(s) |

| GLP-1 Analogue | F9 substitution | hGLP-1R | Competition Binding | 5.1 nM | ~2.7x decrease in affinity | [11] |

| GLP-1 Analogue | F29 substitution | hGLP-1R | Competition Binding | 13.3 nM | ~7x decrease in affinity | [11] |

| GLP-1 Analogue | F28 substitution | hGLP-1R | Competition Binding | 18.8 nM | ~9.9x decrease in affinity | [11] |

| MCP-1 Analogue | meta-F substitution | Menin | Kᵢ Determination | 6.8 nM | 4x increase in affinity | [11] |

| MCP-1 Analogue | di-meta-F substitution | Menin | Kᵢ Determination | 4.7 nM | ~6x increase in affinity | [11] |

| Fluorinated D-galactosamine analogue | 3-fluoro substitution | PC-3 cancer cells | Proliferation Assay | 28 µM | - | [12] |

Table 2: Biological Activity of Peptides and Compounds Containing Fluorinated Moieties. This table demonstrates the significant and often unpredictable impact of fluorination on biological activity.

| Amino Acid | Peptide Context | Secondary Structure | Conformational Preference | Method | Reference(s) |

| (2S,4R)-Perfluoro-tert-butyl 4-hydroxyproline | Model α-helical and polyproline helix peptides | Promotes polyproline helix | - | - | |

| (2S,4S)-Perfluoro-tert-butyl 4-hydroxyproline | Model α-helical and polyproline helix peptides | Discourages α-helix formation | - | - | [13] |

| Fluorinated Prolines | - | - | Influences cis-trans amide bond isomerization | 19F NMR | [14] |

| Penetratin | Rhodamine B and carboxyfluorescein labeling | Shift towards helical conformation | - | Circular Dichroism |

Table 3: Conformational Effects of Fluorinated Amino Acids in Peptides. This table illustrates how fluorination can be used to control peptide secondary structure and conformation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of fluorinated non-natural amino acids. Below are representative protocols for key experimental procedures.

Synthesis of (2S,4R)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline

This protocol is adapted from the practical synthesis of 4-fluoroprolines.[7]

-

Protection of Hydroxyproline: To a solution of (2S,4R)-4-hydroxyproline (HypOH) in a mixture of THF and water, add di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-HypOH with ethyl acetate.

-

Triflate Formation: Dissolve N-Boc-HypOH in dichloromethane and cool to 0 °C. Add triethylamine followed by trifluoromethanesulfonic anhydride dropwise. Stir at 0 °C for 1 hour.

-

Fluorination: To the reaction mixture containing the triflate, add a solution of tetrabutylammonium fluoride (TBAF) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Deprotection: Concentrate the reaction mixture and dissolve the residue in a solution of hydrochloric acid. Heat the solution at reflux for 4 hours.

-

Purification: Cool the reaction mixture and adjust the pH to isoelectric point. The crude (2S,4R)-4-fluoroproline can be purified by crystallization.

Asymmetric Synthesis of a Fluorinated Amino Acid via Chiral Nickel(II) Complex

This protocol is a generalized procedure based on the gram-scale asymmetric synthesis of fluorinated amino acids.[3][4][5]

-

Formation of the Ni(II) Complex: In a reaction vessel under an inert atmosphere, combine the chiral ligand (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone), glycine, and nickel(II) acetate in methanol. Heat the mixture at reflux for several hours. Cool the reaction mixture to obtain the chiral Ni(II) complex of the glycine Schiff base as a precipitate.

-

Alkylation: Suspend the Ni(II) complex in a suitable solvent (e.g., DMF) and cool to the desired temperature. Add a base (e.g., DBU or NaH) followed by the dropwise addition of the fluorinated alkyl halide. Stir the reaction until completion (monitored by TLC or HPLC).

-

Hydrolysis and Fmoc Protection: Quench the reaction and extract the alkylated Ni(II) complex. Hydrolyze the complex using aqueous HCl in an organic solvent (e.g., DME) at elevated temperature. After hydrolysis, neutralize the solution and add Fmoc-OSu to protect the amino group.

-

Purification: The Fmoc-protected fluorinated amino acid can be purified by column chromatography on silica gel.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol outlines the manual synthesis of a peptide containing a fluorinated amino acid.[1][15][16][17]

-

Resin Swelling: Place the appropriate resin (e.g., Rink Amide resin) in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and repeat for 15-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent (e.g., HATU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF. Confirm complete coupling with a Kaiser test.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including the fluorinated amino acid. Note that coupling times for fluorinated amino acids may need to be extended.

-

Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][18][19][20][21]

Visualizations of Key Concepts

Experimental Workflow: Asymmetric Synthesis of Fluorinated Amino Acids

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Practical syntheses of 4-fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 18. bachem.com [bachem.com]

- 19. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 20. agilent.com [agilent.com]

- 21. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-(Trifluoromethoxy)-DL-phenylglycine

IUPAC Name: 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid

CAS Number: 261952-23-2

Chemical Formula: C₉H₈F₃NO₃

Molecular Weight: 235.16 g/mol

Introduction

3-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethoxy group on the phenyl ring. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to modulate the physicochemical and pharmacological properties of molecules. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. As a derivative of phenylglycine, this compound serves as a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

While this compound is a commercially available research chemical, detailed public-domain information regarding its specific biological activities, comprehensive experimental protocols for its synthesis and application, and its role in defined signaling pathways is limited. This guide provides a summary of the available information and outlines general methodologies relevant to its class of compounds.

Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes basic physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid | N/A |

| CAS Number | 261952-23-2 | N/A |

| Molecular Formula | C₉H₈F₃NO₃ | N/A |

| Molecular Weight | 235.16 g/mol | N/A |

No further quantitative data from specific experimental studies, such as solubility, pKa, or LogP, were found in the public domain.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow: Strecker Synthesis

The following diagram illustrates a plausible multi-step synthesis for this compound, starting from 3-(trifluoromethoxy)benzaldehyde.

Caption: Hypothetical Strecker synthesis of this compound.

Detailed Hypothetical Protocol:

-

Imine Formation: 3-(Trifluoromethoxy)benzaldehyde is reacted with ammonia in a suitable solvent to form the corresponding imine. The water formed during the reaction is typically removed to drive the equilibrium towards the product.

-

Aminonitrile Synthesis: The intermediate imine is then treated with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to form the α-aminonitrile. This step involves the nucleophilic addition of the cyanide ion to the imine carbon.

-

Hydrolysis: The resulting α-aminonitrile is subjected to hydrolysis, usually under acidic conditions (e.g., using concentrated hydrochloric acid). This converts the nitrile group into a carboxylic acid, yielding the final product, this compound as a racemic mixture. The product would then be isolated and purified, for example, by recrystallization.

Note: This is a generalized protocol and has not been specifically reported for this compound. Optimization of reaction conditions, solvents, and purification methods would be necessary.

Biological Activity and Signaling Pathways

There is a lack of specific studies detailing the biological activity of this compound in the public domain. As a fluorinated amino acid, it is anticipated to be a building block for peptides or small molecule inhibitors. The trifluoromethoxy group could influence the interaction of a parent molecule with its biological target.

Without experimental data, it is not possible to create a diagram of a specific signaling pathway in which this compound is involved.

Applications in Research and Drug Development

Non-natural amino acids, including fluorinated phenylglycine derivatives, are of significant interest in drug discovery for several reasons:

-

Peptide Modification: Incorporation into peptides can increase their resistance to proteolytic degradation, thereby extending their half-life in vivo.

-

Conformational Constraint: The bulky trifluoromethoxy group can restrict the conformational flexibility of a peptide or small molecule, which can lead to higher binding affinity and selectivity for a specific target.

-

Pharmacokinetic Properties: The lipophilicity imparted by the trifluoromethoxy group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship for Utility in Drug Discovery

The following diagram illustrates the logical flow of how this compound can be utilized as a building block in the drug discovery process.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a fluorinated amino acid with potential as a building block in medicinal chemistry and drug development. While specific experimental data and biological activity studies are not widely available in the public domain, its structural features suggest utility in modifying peptides and small molecules to enhance their pharmacological properties. Further research is required to fully elucidate its synthetic accessibility, biological effects, and potential therapeutic applications.

An In-depth Technical Guide to 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is a non-proteinogenic amino acid that has garnered interest in the field of medicinal chemistry. Its structure, featuring a trifluoromethoxy-substituted phenyl ring attached to the alpha-carbon of glycine, makes it a valuable chiral building block for the synthesis of novel pharmaceutical agents. The presence of the trifluoromethoxy (-OCF3) group is particularly significant as it can enhance key drug-like properties, including metabolic stability, lipophilicity, and bioavailability. This guide provides a comprehensive overview of the known properties, synthesis considerations, and potential therapeutic applications of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid are not extensively available in publicly accessible literature. However, based on its chemical structure and data for analogous compounds, the following properties can be inferred. The (S)-enantiomer is commonly referenced in chemical supplier databases.

| Property | Value | Source/Notes |

| Chemical Formula | C₉H₈F₃NO₃ | - |

| Molecular Weight | 235.16 g/mol | [1] |

| CAS Number | 1228547-97-4 ((S)-enantiomer) | [1] |

| Appearance | Solid (predicted) | General property of amino acids |

| Melting Point | Not reported in available literature | - |

| Boiling Point | Not reported in available literature | - |

| Solubility | Expected to be soluble in organic solvents and aqueous acidic/basic solutions. | [2] |

| pKa | Not reported in available literature | Expected to have at least two pKa values corresponding to the carboxylic acid and amino groups. |

Synthesis and Chemical Reactivity

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of the target amino acid via the Strecker reaction.

Methodology Considerations:

-

Starting Material: The synthesis would likely commence with 3-(trifluoromethoxy)benzaldehyde.

-

Strecker Reaction: Reaction of the aldehyde with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) would yield the corresponding α-aminonitrile intermediate.

-

Hydrolysis: Subsequent hydrolysis of the nitrile functional group under acidic or basic conditions would afford the final amino acid product.

-

Chiral Resolution: As the Strecker synthesis produces a racemic mixture, a chiral resolution step would be necessary to isolate the desired enantiomer (e.g., the (S)-enantiomer). This could be achieved through diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

Biological Activity and Therapeutic Potential

While specific biological activity data for 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is limited, its structural motifs suggest potential applications in drug discovery, particularly for central nervous system (CNS) disorders.

The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier. This is a critical attribute for drugs targeting the CNS.[3]

Furthermore, many selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants, feature a trifluoromethyl or related fluorinated phenyl group.[4][5] Given that 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid has been described as a chiral precursor for antidepressants and anticonvulsants that may modulate serotonin reuptake, it is plausible that this compound could serve as a key building block for novel SSRIs or other CNS-active agents.[1]

Potential Mechanism of Action: Serotonin Reuptake Inhibition

The hypothesized role of this amino acid as a precursor for SSRIs suggests that its derivatives could potentially inhibit the serotonin transporter (SERT).

Caption: A simplified diagram illustrating the potential inhibition of the serotonin transporter (SERT) by a derivative of the title compound.

Conclusion

2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is a promising, albeit under-characterized, building block for medicinal chemistry. Its key structural feature, the trifluoromethoxy-substituted phenyl ring, imparts desirable properties for the development of novel therapeutics, particularly for CNS disorders. While detailed experimental data on its physicochemical properties and biological activity are currently scarce in the public domain, its potential as a precursor for next-generation pharmaceuticals warrants further investigation by researchers and drug development professionals. The synthetic routes to this compound are conceptually straightforward, and its incorporation into lead compounds could offer a valuable strategy for optimizing drug candidates.

References

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of fluorinated building blocks in drug discovery, providing a comprehensive overview of their impact on crucial pharmacokinetic and pharmacodynamic properties. By leveraging the unique physicochemical characteristics of fluorine, researchers can strategically fine-tune molecular properties to enhance efficacy, improve safety profiles, and overcome common drug development hurdles. This guide will delve into the quantitative effects of fluorination, provide detailed experimental protocols for the synthesis and evaluation of these valuable compounds, and visualize key concepts to facilitate a deeper understanding.

The Impact of Fluorination on Key Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's electronic and steric properties. These alterations, in turn, influence a range of physicochemical parameters critical for a drug's behavior in a biological system.[1]

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity and basicity of nearby functional groups.[2] This modulation of pKa can have far-reaching consequences for a drug's solubility, absorption, and target engagement. Generally, the introduction of fluorine lowers the pKa of basic amines and increases the acidity of acidic protons.[3] This can be a crucial tool for optimizing a drug's ionization state at physiological pH, thereby influencing its ability to cross cell membranes and interact with its biological target.[4]

For instance, the fluorination of anilines demonstrates a clear trend of decreasing pKa with the introduction of fluorine, a desirable attribute for reducing potential off-target effects associated with high basicity.

| Compound | Substituent | pKa |

| Aniline | H | 4.60 |

| 4-Fluoroaniline | 4-F | 4.65 |

| 3-Fluoroaniline | 3-F | 3.51 |

| 2-Fluoroaniline | 2-F | 3.20 |

| 2,4-Difluoroaniline | 2,4-diF | 2.59 |

| Pentafluoroaniline | F5 | 0.28 |

Table 1: Effect of Fluorination on the pKa of Aniline Derivatives. Data compiled from various sources.

Alteration of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on LogP is highly context-dependent.[5] While the introduction of a single fluorine atom to an aliphatic chain can sometimes decrease lipophilicity, aromatic fluorination or the addition of a trifluoromethyl (-CF3) group generally increases it.[6][7] This enhanced lipophilicity can improve a drug's ability to cross lipid membranes, including the blood-brain barrier.[8] However, excessive lipophilicity can also lead to poor solubility and increased metabolic clearance.

| Parent Compound | Fluorinated Analog | LogP (Parent) | LogP (Fluorinated) |

| Indole | 5-Fluoroindole | 2.14 | 2.34 |

| Morphine | Fluoromorphine | 0.89 | > 0.89 (predicted)[8] |

| Isoquinoline Derivative | 7-Fluoro-isoquinoline Derivative | 2.5 (clogP) | 2.7 (clogP)[4] |

| Phenylcyclohexane | Fluorinated Phenylcyclohexane | ~4.5 | ~3.5-4.0[6] |

Table 2: Comparative LogP Values of Fluorinated and Non-Fluorinated Drug Analogs. Data is illustrative and compiled from various sources.[4][6][8][9]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1][10] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[4] By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, medicinal chemists can effectively "block" these metabolic "soft spots," leading to a longer in vivo half-life and improved bioavailability.[9]

| Compound | Fluorination Status | Half-life (t½, min) in Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Indole Analog (UT-155) | Non-fluorinated | 12.35 (mouse) | - |

| 4-Fluoro-indazole analog of UT-155 | Fluorinated | 13.29 (mouse) | - |

| CF3-substituted indazole analog of UT-155 | Fluorinated | 53.71 (mouse) | 1.29 |

| 5-Fluoroindole | Fluorinated | 144.2 (rat) | 9.0 |

| Norfloxacin | Fluorinated | ~225 (human) | - |

| Ciprofloxacin | Fluorinated | ~240 (human) | - |

Table 3: Impact of Fluorination on Metabolic Stability. Data compiled from various sources and should be compared with caution due to differing experimental conditions.[9][11]

Experimental Protocols

Synthesis of a Fluorinated Building Block: 2-Fluoroadenine

The following protocol describes a common method for the synthesis of 2-fluoroadenine, a key intermediate in the preparation of various fluorinated nucleoside analogs.

Reaction Scheme:

Materials:

-

2,6-Diaminopurine

-

Hydrogen fluoride-pyridine complex (HF/Pyridine, ~70% HF)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

Procedure:

-

In a suitable reaction vessel, cool the HF/Pyridine complex to approximately -20°C to -15°C using an appropriate cooling bath.

-

Slowly add 2,6-diaminopurine to the cooled HF/Pyridine complex under vigorous stirring. Maintain the temperature between -20°C and -12°C during the addition.[12]

-

Once the addition is complete, continue stirring the mixture at this temperature for a designated period (e.g., 30-60 minutes) to ensure complete dissolution and formation of the reaction intermediate.

-

In a separate vessel, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the reaction mixture, ensuring the temperature does not rise above -10°C. This step generates the diazonium salt intermediate.[13]

-

After the addition of sodium nitrite is complete, allow the reaction mixture to stir at a temperature between -5°C and 0°C for approximately 1.5 hours.[12]

-

Prepare a quench vessel containing a large volume of ice-cold deionized water.

-

Quickly pour the reaction mixture into the cold water with vigorous stirring to precipitate the 2-fluoroadenine product and quench the reaction.[12]

-

Filter the resulting solid and wash it extensively with cold deionized water to remove any residual HF/Pyridine and inorganic salts. This washing step is critical for obtaining a high-purity product.[12]

-

Dry the purified 2-fluoroadenine under vacuum at 70-80°C to a constant weight.[12]

Expected Yield: 55-65%[12] Purity: ≥98% (by HPLC)[12]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes, a standard in vitro model for studying Phase I metabolism.[9]

Experimental Workflow:

Materials:

-

Test compound

-

Pooled liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (or other suitable organic solvent) for reaction quenching

-

Internal standard for LC-MS/MS analysis

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw the liver microsomes on ice and dilute them to the desired concentration in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension and the test compound (at a final concentration typically in the low micromolar range).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) and the intrinsic clearance (CLint) from the slope of the linear regression.

-

Signaling Pathways and Logical Relationships

The strategic use of fluorinated building blocks can be visualized in the context of drug discovery workflows and their impact on biological pathways.

Generalized Drug Discovery Workflow

Impact of Fluorination on a Hypothetical Signaling Pathway

Consider a hypothetical signaling pathway where a kinase is a therapeutic target. A non-fluorinated inhibitor may suffer from poor metabolic stability, limiting its efficacy.

Conclusion

The incorporation of fluorinated building blocks is a powerful and versatile strategy in modern drug discovery. By understanding the fundamental principles of how fluorine influences key molecular properties, researchers can rationally design and synthesize novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. The quantitative data, detailed experimental protocols, and illustrative diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of fluorine in their research endeavors. As synthetic methodologies continue to advance, the strategic application of fluorinated building blocks will undoubtedly continue to play a pivotal role in the development of the next generation of innovative medicines.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. US8202991B2 - Process for the preparation of 2-fluoroadenine - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Characterization of 3-(Trifluoromethoxy)-DL-phenylglycine

Abstract

These application notes provide a comprehensive set of analytical methods for the characterization of 3-(Trifluoromethoxy)-DL-phenylglycine, a fluorinated amino acid of significant interest in pharmaceutical synthesis and biochemical research.[1] The protocols detailed herein cover chromatographic, spectroscopic, and elemental analysis techniques essential for verifying the identity, purity, and structural integrity of this compound. The methodologies are designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of fluorinated amino acid derivatives.

Introduction

This compound is a non-natural amino acid incorporating a trifluoromethoxy group, which imparts unique physicochemical properties. The trifluoromethoxy substituent is known to enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design. Accurate and robust analytical methods are crucial for the unambiguous characterization of this compound to ensure its suitability for downstream applications. This document outlines detailed protocols for chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation, Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis for compositional verification.

Overall Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for the separation and quantification of the D- and L-enantiomers of this compound. Polysaccharide-based chiral stationary phases are highly effective for this purpose.[2][3]

Experimental Protocol

1.1. Instrumentation and Consumables:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase: Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) column (250 x 4.6 mm, 5 µm).

-

Mobile Phase A: n-Hexane (HPLC grade)

-

Mobile Phase B: Isopropanol (HPLC grade)

-

Mobile Phase Additive: Trifluoroacetic acid (TFA)

-

Sample Diluent: Mobile Phase

1.2. Sample Preparation:

-

Accurately weigh 5 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 0.5 mg/mL stock solution.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

1.3. Chromatographic Conditions:

-

Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)

-